molecular formula C9H10Cl3NO2 B12960994 (S)-3-Amino-3-(3,5-dichlorophenyl)propanoic acid hydrochloride

(S)-3-Amino-3-(3,5-dichlorophenyl)propanoic acid hydrochloride

Cat. No.: B12960994
M. Wt: 270.5 g/mol
InChI Key: NMDKDQLXCCHCCF-QRPNPIFTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-Amino-3-(3,5-dichlorophenyl)propanoic acid hydrochloride is a chemical compound known for its unique structure and properties It is a derivative of propanoic acid, featuring an amino group and two chlorine atoms attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-3-(3,5-dichlorophenyl)propanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 3,5-dichlorobenzaldehyde.

    Formation of Intermediate: The aldehyde group is converted to a nitrile group through a reaction with hydroxylamine hydrochloride.

    Reduction: The nitrile group is then reduced to an amine group using hydrogen gas in the presence of a palladium catalyst.

    Hydrolysis: The resulting amine is hydrolyzed to form the desired amino acid.

    Formation of Hydrochloride Salt: Finally, the amino acid is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to carry out the reactions under controlled conditions.

    Purification: The product is purified using crystallization or chromatography techniques.

    Quality Control: Rigorous quality control measures ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-3-(3,5-dichlorophenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrogen gas with a palladium catalyst is commonly used for reduction reactions.

    Substitution: Nucleophilic reagents such as sodium methoxide can be used for substitution reactions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of various amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(S)-3-Amino-3-(3,5-dichlorophenyl)propanoic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-3-Amino-3-(3,5-dichlorophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound binds to specific receptors or enzymes, altering their activity.

    Pathways Involved: It may modulate signaling pathways involved in inflammation, pain, and other physiological processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-Dichlorophenyl)propanoic acid
  • 2-Amino-3-(3,5-dichlorophenyl)propanoic acid
  • 3-(3,5-Dichlorophenyl)propionic acid

Uniqueness

(S)-3-Amino-3-(3,5-dichlorophenyl)propanoic acid hydrochloride is unique due to its specific stereochemistry and the presence of both amino and dichlorophenyl groups

Biological Activity

(S)-3-Amino-3-(3,5-dichlorophenyl)propanoic acid hydrochloride, commonly referred to as (3R)-3-amino-3-(3,5-dichlorophenyl)propanoic acid hydrochloride, is a synthetic compound that has garnered attention for its biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various fields.

  • Molecular Formula : C₉H₉Cl₂NO₂
  • Molecular Weight : 234.079 g/mol
  • IUPAC Name : (3R)-3-amino-3-(3,5-dichlorophenyl)propanoic acid; hydrochloride
  • CAS Number : 188812-95-5

The biological activity of this compound is primarily attributed to its structural components:

  • Amino Group : Facilitates hydrogen bonding with biological macromolecules such as proteins and nucleic acids.
  • Dichlorophenyl Group : Engages in hydrophobic interactions which can modulate enzyme and receptor activities.

These interactions suggest that the compound may influence various biochemical pathways, potentially acting as a biochemical probe in enzyme interaction studies .

Biological Activity

Research has indicated several key biological activities associated with this compound:

  • Enzyme Modulation : The compound has been explored for its potential to modulate enzyme activity, particularly in relation to amino acid transporters such as LAT1 (L-type amino acid transporter 1). LAT1 is crucial in tumor cells for transporting essential amino acids and may be targeted for cancer therapy .
  • Antitumor Potential : It has been suggested that the compound might serve as a selective inhibitor against LAT1, indicating a possible role in cancer treatment with fewer side effects compared to traditional chemotherapeutics .
  • Biochemical Probing : The compound’s ability to interact with specific molecular targets makes it valuable for studying enzyme interactions and cellular signaling pathways .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • In Vitro Studies :
    • A study highlighted its binding affinity to LAT1, demonstrating significant inhibition of amino acid transport in tumor cells. This suggests potential therapeutic applications in oncology .
    • Another investigation focused on its cytotoxic effects on various cancer cell lines, revealing promising results that warrant further exploration into its mechanisms and efficacy .
  • Comparative Analysis :
    • Compared to similar compounds like 3-methylglutamate and 3,5-dichlorobenzamide, this compound exhibited unique biological profiles due to its specific functional groups. This uniqueness enhances its stability and potential for diverse chemical modifications .

Applications

The diverse applications of this compound include:

  • Pharmaceutical Development : As a potential lead compound for developing new antitumor agents targeting amino acid transporters.
  • Biochemical Research : Utilized in studies investigating enzyme interactions and cellular signaling pathways.
  • Chemical Synthesis : Serves as a building block for synthesizing more complex molecules in medicinal chemistry .

Summary Table of Biological Activities

Activity TypeDescriptionReferences
Enzyme ModulationModulates activity of LAT1 transporter ,
Antitumor PotentialSelective inhibitor with low side effects
Biochemical ProbingInteracts with proteins/nucleic acids,

Properties

Molecular Formula

C9H10Cl3NO2

Molecular Weight

270.5 g/mol

IUPAC Name

(3S)-3-amino-3-(3,5-dichlorophenyl)propanoic acid;hydrochloride

InChI

InChI=1S/C9H9Cl2NO2.ClH/c10-6-1-5(2-7(11)3-6)8(12)4-9(13)14;/h1-3,8H,4,12H2,(H,13,14);1H/t8-;/m0./s1

InChI Key

NMDKDQLXCCHCCF-QRPNPIFTSA-N

Isomeric SMILES

C1=C(C=C(C=C1Cl)Cl)[C@H](CC(=O)O)N.Cl

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C(CC(=O)O)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.